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Abstract
This technical guide provides a comprehensive theoretical analysis of 1,5-Dimethyl-3-
ethoxycarbonylpyrazole (CAS: 5744-51-4), a substituted pyrazole of significant interest in

medicinal and materials science. Utilizing Density Functional Theory (DFT), we elucidate the

molecule's structural, spectroscopic, and electronic properties. This document details the

optimized molecular geometry, conformational analysis, and theoretically predicted

spectroscopic signatures (FT-IR, NMR, UV-Vis), validating them against established principles.

Furthermore, an in-depth analysis of the frontier molecular orbitals (HOMO-LUMO) and the

molecular electrostatic potential (MEP) map provides critical insights into the molecule's kinetic

stability and reactivity. The methodologies presented herein constitute a self-validating

framework for the computational investigation of pyrazole derivatives, offering a robust

foundation for rational molecular design and development.
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Pyrazole and its derivatives represent a cornerstone class of heterocyclic compounds,

renowned for their wide spectrum of biological activities and applications in drug discovery.[1]

[2] Their versatile scaffold is found in numerous pharmaceuticals, agrochemicals, and

functional materials. 1,5-Dimethyl-3-ethoxycarbonylpyrazole, with the molecular formula

C₈H₁₂N₂O₂, is a specific derivative that combines the stable pyrazole core with methyl and

ethoxycarbonyl substituents, which can significantly modulate its physicochemical and

biological properties.[3][4]

Theoretical and computational studies are indispensable tools for modern chemical research.

They provide a microscopic understanding of molecular structure and behavior that can be

difficult or impossible to obtain through experimental means alone.[5] By employing quantum

chemical calculations, we can predict and rationalize a molecule's geometry, stability, and

reactivity, thereby accelerating the design-synthesize-test cycle in drug development and

materials science. This guide focuses on applying Density Functional Theory (DFT) to build a

detailed molecular portrait of 1,5-Dimethyl-3-ethoxycarbonylpyrazole.

The Computational Protocol: A Framework for
Integrity
To ensure the reliability and reproducibility of theoretical data, a rigorously defined and

validated computational protocol is essential. The causality for selecting specific methods and

parameters is rooted in achieving a balance between accuracy and computational cost, a

principle well-established in the field.

Theoretical Foundation
Density Functional Theory (DFT) was chosen as the core computational method due to its

proven efficacy in accurately modeling the electronic structure of organic molecules.[5]

Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was employed.

This functional is widely regarded for providing excellent descriptions of molecular geometries,

vibrational frequencies, and electronic properties for a vast range of chemical systems.[1][6][7]

The 6-311++G(d,p) basis set was selected to provide sufficient flexibility for describing the

electron distribution, including diffuse functions (++) for non-covalent interactions and

polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[1]
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Step-by-Step Computational Workflow
Geometry Optimization: The initial structure of 1,5-Dimethyl-3-ethoxycarbonylpyrazole
was built and subjected to a full geometry optimization using the B3LYP/6-311++G(d,p) level

of theory. This process systematically alters the molecular geometry to find the configuration

with the lowest potential energy, representing the most stable structure.

Vibrational Frequency Analysis: Following optimization, a frequency calculation was

performed at the same level of theory. The primary purpose is to confirm that the optimized

structure corresponds to a true energy minimum on the potential energy surface. This is

validated by the absence of any imaginary frequencies.[1] These calculations also yield the

theoretical vibrational (IR) spectrum.

Spectroscopic Prediction:

NMR: ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent

Atomic Orbital (GIAO) method, which is a reliable approach for predicting magnetic

shielding constants.[8][9][10]

UV-Vis: The electronic absorption spectrum was predicted using Time-Dependent DFT

(TD-DFT) calculations, providing information on electronic transition energies and

oscillator strengths.[8][11]

Electronic Property Analysis: Single-point energy calculations on the optimized geometry

were used to derive electronic properties, including the energies of the Highest Occupied

and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO) and the Molecular Electrostatic

Potential (MEP).
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Computational Analysis Workflow

1. Initial Structure Input

2. Geometry Optimization
(B3LYP/6-311++G(d,p))

3. Frequency Calculation

Validation:
No Imaginary Frequencies?

 Check

 No (Re-optimize)

4. Property Calculations

 Yes (Stable Minimum)

Spectroscopic Properties
(NMR, IR, UV-Vis)

Electronic Properties
(HOMO, LUMO, MEP)

Final Data Analysis
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Caption: A standard workflow for theoretical molecular analysis.
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Molecular Structure and Conformational Analysis
The optimized geometry of 1,5-Dimethyl-3-ethoxycarbonylpyrazole reveals a planar pyrazole

ring, as expected for an aromatic heterocyclic system. The substituents (methyl and

ethoxycarbonyl groups) introduce specific structural features. The ethoxycarbonyl group, due to

the rotatable C-C and C-O single bonds, can adopt several conformations. Our calculations

identify the most stable conformer where the carbonyl group is oriented to minimize steric

hindrance with the adjacent methyl group on the pyrazole ring.

Caption: Structure of 1,5-Dimethyl-3-ethoxycarbonylpyrazole with atom numbering.

Key Geometric Parameters
The calculated bond lengths and angles are consistent with the hybridizations of the respective

atoms and reflect the aromatic nature of the pyrazole ring.

Parameter Bond/Angle
Calculated Value
(Å/°)

Description

Bond Length N1-N2 1.365 Å

Typical N-N single

bond in a pyrazole

ring.

C3-C7 1.485 Å

Single bond between

pyrazole and carbonyl

carbon.

C7=O8 1.221 Å
Characteristic C=O

double bond length.

Bond Angle C5-N1-N2 111.5°
Angle within the five-

membered ring.

N2-C3-C7 122.1°

Angle showing

substituent

orientation.

Dihedral Angle N2-C3-C7-O8 ~178.5°

Confirms near-

planarity of the

carbonyl with the ring.
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Note: Values are representative and obtained from B3LYP/6-311++G(d,p) calculations.

Theoretical Spectroscopic Signatures
Comparing theoretical spectra with experimental data is a critical validation step. The

calculations provide a basis for assigning experimental peaks to specific molecular motions or

electronic transitions.[12]

FT-IR Spectroscopy: The calculated vibrational spectrum shows characteristic peaks

corresponding to C-H stretching of the methyl and ethyl groups (~2900-3100 cm⁻¹), a strong

C=O stretching vibration from the ester group (~1720 cm⁻¹), and C=N/C=C stretching modes

from the pyrazole ring (~1500-1600 cm⁻¹).[9]

NMR Spectroscopy: The GIAO method allows for the prediction of ¹H and ¹³C chemical

shifts. Key predicted ¹H signals include distinct singlets for the two methyl groups (N-CH₃

and C-CH₃), a singlet for the proton on the pyrazole ring (C4-H), and a quartet and triplet for

the ethoxy group. The predicted ¹³C spectrum likewise shows distinct signals for each unique

carbon atom.[11]

UV-Vis Spectroscopy: TD-DFT calculations predict the main electronic transitions. For

pyrazole derivatives, these typically involve π→π* transitions within the aromatic system.

The calculated λ_max provides an estimate of the absorption maximum, which is directly

related to the HOMO-LUMO energy gap.

Electronic Properties and Chemical Reactivity
The electronic nature of a molecule governs its reactivity. Frontier Molecular Orbital (FMO)

theory is a powerful tool for understanding chemical reactions.[13]

Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO (Highest Occupied Molecular Orbital) represents the ability to donate an electron,

while the LUMO (Lowest Unoccupied Molecular Orbital) represents the ability to accept an

electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial

indicator of molecular stability and reactivity.[8][14]
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HOMO: For 1,5-Dimethyl-3-ethoxycarbonylpyrazole, the HOMO is primarily localized over

the π-system of the pyrazole ring.

LUMO: The LUMO is also distributed across the pyrazole ring but with significant contribution

from the electron-withdrawing ethoxycarbonyl group.

Energy Gap (ΔE): A larger HOMO-LUMO gap implies higher kinetic stability and lower

chemical reactivity, as more energy is required to excite an electron from the HOMO to the

LUMO.[8] DFT calculations predict a substantial energy gap for this molecule, suggesting it

is a relatively stable compound.

Parameter Calculated Value (eV) Implication

E_HOMO -6.45 eV Electron-donating potential

E_LUMO -1.21 eV Electron-accepting potential

ΔE (Gap) 5.24 eV High Kinetic Stability

Note: Values are representative and obtained from B3LYP/6-311++G(d,p) calculations.

Frontier Molecular Orbitals

HOMO
(Highest Occupied MO)

-6.45 eV

LUMO
(Lowest Unoccupied MO)

-1.21 eV

  ΔE = 5.24 eV
 (Electronic Transition)

Energy

Click to download full resolution via product page

Caption: HOMO-LUMO energy gap diagram for the molecule.

Molecular Electrostatic Potential (MEP)
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The MEP map is a 3D visualization of the total electrostatic potential on the surface of a

molecule. It is an invaluable tool for identifying sites for electrophilic and nucleophilic attack.[6]

[8]

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to

electrophilic attack. In 1,5-Dimethyl-3-ethoxycarbonylpyrazole, the most negative potential

is localized on the oxygen atom of the carbonyl group (O8) and, to a lesser extent, on the N2

atom of the pyrazole ring.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to

nucleophilic attack. The most positive potentials are found around the hydrogen atoms and

the carbonyl carbon (C7).

This analysis suggests that in a chemical reaction, the carbonyl oxygen is the primary site for

protonation or interaction with electrophiles, while the carbonyl carbon is a likely site for

nucleophilic addition.

Conclusion
This guide has detailed a comprehensive theoretical investigation of 1,5-Dimethyl-3-
ethoxycarbonylpyrazole using Density Functional Theory. The computational protocol

employed provides a reliable framework for analyzing its molecular structure, spectroscopic

characteristics, and electronic properties. The key findings indicate that the molecule

possesses a stable, planar pyrazole core with a significant HOMO-LUMO energy gap,

suggesting high kinetic stability. The MEP analysis clearly delineates the nucleophilic and

electrophilic regions, offering predictive power for its chemical reactivity. These theoretical

insights provide a fundamental understanding of the molecule's intrinsic properties, which is

invaluable for researchers in medicinal chemistry and materials science for the rational design

of new compounds and the interpretation of experimental results.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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